REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH:12]=[C:11]([N:14]2[CH2:18][CH2:17][CH2:16]C2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N)(=[O:22])C#C>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[CH2:9][CH2:10][C:11]2[NH:14][C:18](=[O:22])[CH:17]=[CH:16][C:12]=2[CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
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|
Quantity
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2.58 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCC(=CC1)N1CCCC1
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Name
|
|
Quantity
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1.47 g
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Type
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reactant
|
Smiles
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C(C#C)(=O)N
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is refluxed for 4 hr
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Duration
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4 h
|
Type
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CUSTOM
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Details
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the solvent is removed in vacuo
|
Type
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CUSTOM
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Details
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The residue is partitioned between NaHCO3 (30 mL) and DCM (30 mL)
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Type
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CUSTOM
|
Details
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The layers are separated
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted with DCM (30 ml)
|
Type
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CUSTOM
|
Details
|
The combined extracts are dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash column with 5% MeOH in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2C=CC(NC2CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |